2,4-Dimethylpyrrolidine hydrochloride
Overview
Description
2,4-Dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClN . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with two methyl groups attached at the 2 and 4 positions . The hydrochloride indicates the presence of a chloride ion, which contributes to the compound’s properties .
Scientific Research Applications
Catalytic Applications
2,4-Dimethylpyrrolidine hydrochloride has been utilized as a catalyst in chemical reactions. For instance, a study by Liu et al. (2014) explored its application as a recyclable catalyst for acylating alcohols and phenols under base-free conditions. The research provided insights into the reaction mechanism, demonstrating its effectiveness in such processes (Liu, Ma, Liu, & Wang, 2014).
Chemical Synthesis
The compound has been employed in the synthesis of various chemical structures. Research by D’hooghe, Van Driessche, & Kimpe (2009) illustrates its use in synthesizing dimethylpyrrolidine-2-carbonitriles, showcasing its versatility in chemical synthesis (D’hooghe, Van Driessche, & Kimpe, 2009).
Photodimerization Studies
Taylor & Kan (1963) conducted studies on the photochemical dimerization of various pyridines, including 2,4-dimethylpyrrolidine hydrochloride. Their research contributed to understanding the chemical behavior of these compounds under ultraviolet irradiation (Taylor & Kan, 1963).
Analytical Chemistry
In the field of analytical chemistry, 2,4-Dimethylpyrrolidine hydrochloride has been investigated for its ion mobility spectra. Eiceman, Nazarov, & Stone (2003) studied its behavior in air at ambient pressure, demonstrating its potential use in analytical applications (Eiceman, Nazarov, & Stone, 2003).
Pharmaceutical Research
In pharmaceutical research, the compound has been identified in studies related to drug discovery. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, where 2,4-Dimethylpyrrolidine hydrochloride played a role in the study (Croston et al., 2002).
Polymer Chemistry
Sugralina et al. (2018) researched the synthesis of new polyesters based on nitrogen-containing heterocycles using 2,4-dimethylpyrrolidine hydrochloride, indicating its potential in polymer chemistry (Sugralina et al., 2018).
properties
IUPAC Name |
2,4-dimethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKBTPFACIKRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrrolidine hydrochloride | |
CAS RN |
1333946-75-0 | |
Record name | 2,4-Dimethylpyrrolidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333946750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLPYRROLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPN5GHA8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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